N-Cbz-3-aminocyclopentanecarboxylic Acid

Description

Contextual Significance within Organic and Medicinal Chemistry

In the fields of organic and medicinal chemistry, N-Cbz-3-aminocyclopentanecarboxylic acid serves as a crucial intermediate and chiral building block. Its structural rigidity and defined stereochemistry are highly desirable in the construction of molecules designed to interact with specific biological targets like enzymes or receptors. The compound's architecture allows for the precise spatial arrangement of functional groups, a key factor in designing molecules with high affinity and selectivity for their intended biological counterparts. This makes derivatives of aminocyclopentanecarboxylic acid valuable in the development of peptide foldamers—oligomers with a strong tendency to adopt a specific, folded shape in solution. nih.gov

Structural Features and Chemical Identity of this compound

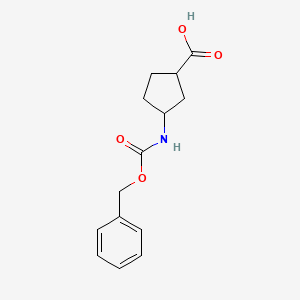

The chemical identity of this compound is defined by three principal components: a cyclopentane (B165970) ring that forms the core backbone, a Carbobenzyloxy (Cbz) group that protects the amine, and a carboxylic acid moiety that provides a site for further chemical modification.

| Property | Data |

| IUPAC Name | 3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid |

| Molecular Formula | C14H17NO4 |

| Molecular Weight | 263.29 g/mol |

| CAS Number | 1427475-13-5 |

The cyclopentane ring is a common motif in drug molecules and natural products. nih.gov Its significance lies in its conformational properties. While flexible, the five-membered ring is more constrained than a linear alkyl chain, adopting non-planar puckered conformations known as 'envelope' and 'half-chair' forms to alleviate torsional strain. libretexts.orgresearchgate.net This constrained flexibility is a key strategy in medicinal chemistry known as conformational rigidification, which can improve a molecule's affinity for a target, enhance its selectivity, and increase metabolic stability. nih.gov By incorporating a cyclopentane backbone, chemists can create a scaffold that presents functional groups in defined spatial orientations, which is crucial for precise interactions with biological receptors. nih.gov

The Carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. total-synthesis.comchegg.com Introduced by Bergmann and Zervas in 1932, its use revolutionized the synthesis of oligopeptides by allowing for controlled, sequential addition of amino acids. wikipedia.org The Cbz group effectively "masks" the nucleophilic and basic nature of the amine's lone pair of electrons, preventing it from participating in unwanted side reactions during a multi-step synthesis. wikipedia.orgyoutube.com

The Cbz group is stable under a variety of reaction conditions but can be selectively removed when needed. total-synthesis.com The most common method for deprotection is through catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium catalyst), which cleaves the group to yield the free amine, toluene (B28343), and carbon dioxide. wikipedia.org This strategic protection and deprotection are fundamental to the controlled synthesis of complex molecules like peptides and other pharmaceuticals. total-synthesis.com

The carboxylic acid functional group is a cornerstone in the design of biologically active compounds and is present in over 450 marketed drugs. nih.gov Its importance stems from several key properties. As a Brønsted-Lowry acid, it can donate a proton, and at physiological pH, it is typically ionized as a carboxylate anion. researchgate.net This feature often enhances water solubility, a critical factor for drug administration and distribution. researchgate.net

Functionally, the carboxylic acid group is a versatile handle for synthesis. It readily participates in reactions to form esters, and most importantly for peptide synthesis, amides. researchgate.net Furthermore, it is a key component of many pharmacophores, acting as a hydrogen bond donor and acceptor, which allows it to form strong and specific interactions with biological targets like enzymes and receptors. researchgate.netnumberanalytics.com However, its presence can also present challenges in drug design, such as limited ability to cross biological membranes and potential metabolic instability, leading chemists to sometimes replace it with bioisosteres (surrogate groups with similar properties). nih.gov

Overview of Research Applications in Chemical and Biological Domains

This compound is primarily utilized as a specialized building block in synthetic chemistry. Its structure is particularly relevant in the synthesis of peptidomimetics—compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.gov

The defined stereochemistry and conformationally constrained nature of the cyclopentane ring make this compound and its derivatives valuable tools for creating novel peptides and small molecules. nih.gov These resulting compounds are investigated for a range of potential therapeutic applications, including the development of drugs targeting specific enzymes or receptors. Research into similar aminocyclopentane carboxylic acid derivatives has explored their use in creating molecules with potential applications in neuropharmacology and as antimicrobial agents.

Structure

3D Structure

Properties

IUPAC Name |

3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-13(17)11-6-7-12(8-11)15-14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHMZYGMZLWARX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701172550 | |

| Record name | Cyclopentanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701172550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427475-13-5 | |

| Record name | Cyclopentanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427475-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701172550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Cbz 3 Aminocyclopentanecarboxylic Acid

Primary Synthetic Routes to N-Cbz-3-aminocyclopentanecarboxylic Acid

A common and straightforward synthetic pathway to this compound begins with the readily available starting material, cyclopentanone (B42830). This multi-step process involves the protection of a nascent amino group, the introduction of this group onto the cyclopentane (B165970) ring, and a final oxidation to furnish the desired carboxylic acid.

Formation of Cbz-Protected Intermediates from Cyclopentanone

The initial step in this synthetic sequence involves the reaction of cyclopentanone with benzyl (B1604629) chloroformate to form a Cbz-protected intermediate. This reaction establishes the carbobenzyloxy protecting group that will shield the amino functionality in subsequent steps. The Cbz group is widely used in organic synthesis due to its stability under various reaction conditions and its susceptibility to removal by catalytic hydrogenation.

Reductive Amination Procedures

Following the formation of the Cbz-protected species, the next key transformation is the introduction of the amino group onto the cyclopentanone ring via reductive amination. This process typically involves reacting the ketone with an ammonia (B1221849) source to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed for this purpose, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing the iminium ion in the presence of the ketone. masterorganicchemistry.com The reaction is a powerful and controlled method for forming carbon-nitrogen bonds, avoiding the over-alkylation issues that can plague direct alkylation methods. masterorganicchemistry.com

Table 1: Common Reagents in Reductive Amination

| Reagent Class | Example | Role in Reaction |

| Carbonyl Compound | Cyclopentanone | Electrophilic carbon source |

| Amine Source | Ammonia, Ammonium (B1175870) Acetate | Nitrogen nucleophile |

| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Reduces the intermediate iminium ion |

| Solvent | Methanol (B129727), Ethanol (B145695) | Provides the reaction medium |

Oxidation Steps to Form the Carboxylic Acid

The final step in this primary synthetic route is the oxidation of an appropriate precursor to form the carboxylic acid moiety. The specific nature of the intermediate dictates the choice of oxidizing agent. For instance, if the synthesis yields a primary alcohol, strong oxidizing agents are required for the conversion to a carboxylic acid. britannica.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and nitric acid (HNO₃). britannica.comlibretexts.org This oxidation is a critical step that completes the synthesis of the target molecule, this compound.

Advanced Synthetic Strategies and Stereoselective Approaches

Beyond the primary routes, more sophisticated strategies have been developed to control the stereochemistry and introduce diverse functionalities onto the aminocyclopentanecarboxylic acid scaffold. These advanced methods are crucial for creating structurally defined molecules for applications such as the development of peptide foldamers.

Stereoselective Synthesis of 3-Substituted Aminocyclopentanecarboxylic Acid Derivatives

A significant advancement in this area is the development of stereoselective synthetic routes to introduce substituents at the 3-position of trans-2-aminocyclopentanecarboxylic acid (ACPC). wisc.eduacs.orgnih.gov Such methods allow for the precise arrangement of functional groups, which is essential for designing β-peptides with specific biological activities. wisc.edunih.gov One reported strategy provides ACPC precursors with functional groups at the 3-position that are trans to the 2-amino group. wisc.eduacs.orgnih.gov This stereochemical control is vital as it has been shown that oligomers composed of these 3-substituted ACPC residues can maintain the robust 12-helical conformation characteristic of their unsubstituted counterparts. wisc.edunih.gov

Ring Opening Reactions in the Synthesis of ACPC Precursors

Ring-opening reactions of strained cyclic intermediates are a powerful tool in the synthesis of complex molecules, including precursors to ACPC. A notable example involves the regioselective ring opening of a specific aziridine (B145994), 2-benzyloxymethyl-6-azabicyclo[3.1.0]hexane, with various nucleophiles. wisc.eduacs.orgnih.gov This reaction serves as a key step in a stereoselective route to 3-substituted ACPC derivatives. wisc.eduacs.orgnih.gov The aziridine intermediate is first prepared, and its subsequent reaction with a chosen nucleophile leads to the opening of the three-membered ring, installing a new functional group at the 3-position of the cyclopentane ring system. wisc.edu This approach provides a versatile method for generating a library of diverse ACPC precursors. wisc.edu

Table 2: Key Intermediates in Advanced ACPC Synthesis

| Intermediate Compound | Synthetic Role | Subsequent Transformation |

| 2-benzyloxymethyl-6-azabicyclo[3.1.0]hexane | Strained bicyclic aziridine | Nucleophilic ring-opening |

| Ring-opened intermediates with 3-position functional groups | ACPC precursors | Conversion to N-protected β-amino acids |

These advanced strategies, particularly those involving stereoselective reactions and strategic ring-openings, significantly expand the utility of aminocyclopentanecarboxylic acids as building blocks in chemistry and biology. wisc.edunih.gov

Enantioselective Synthesis and Resolution Methods for Chiral N-Cbz-ACPC Isomers

The synthesis of enantiomerically pure this compound (N-Cbz-ACPC) is critical for its application as a chiral building block in pharmaceuticals and peptidomimetics. Two primary strategies are employed to obtain specific stereoisomers: direct enantioselective synthesis and chiral resolution of racemic mixtures.

Enantioselective Synthesis: This approach aims to create the desired stereocenter with high enantiomeric excess directly. One key method involves an alkylidene carbene 1,5-C-H insertion reaction. nih.govresearchgate.net For instance, a ketone precursor synthesized from Garner's aldehyde can be treated with lithio(trimethylsilyl)diazomethane to induce a cyclization that forms a cyclopentene (B43876) intermediate with high enantiomeric purity. nih.gov Subsequent functional group manipulations can then yield the target amino acid, such as (1S,3R)-ACPD. nih.gov This methodology provides an elegant way to establish the stereocenter adjacent to the nitrogen, as it proceeds with complete retention of stereochemistry. researchgate.net

Chiral Resolution: This is the more traditional and common method for separating racemic mixtures of enantiomers. wikipedia.org The most prevalent technique involves forming diastereomeric salts by reacting the racemic N-Cbz-ACPC with a chiral resolving agent. wikipedia.org These agents are themselves enantiomerically pure compounds, such as tartaric acid or brucine. wikipedia.org The resulting diastereomers exhibit different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. wikipedia.org Once the diastereomeric salt is isolated, the chiral auxiliary is removed, yielding the pure enantiomer of N-Cbz-ACPC. The success of this method is highly dependent on the choice of the resolving agent and the crystallization conditions. wikipedia.org

Another advanced resolution technique is chiral column chromatography. nih.govmdpi.com This method utilizes a stationary phase that is itself chiral. When the racemic mixture is passed through the column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and enabling their separation. mdpi.com

| Method | Description | Key Features |

| Enantioselective Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or auxiliaries. A key reaction is the alkylidene carbene 1,5-C-H insertion. nih.govresearchgate.net | Avoids loss of 50% of the material; requires development of specific asymmetric reactions. wikipedia.org |

| Chiral Resolution | Separation of a racemic mixture. The most common method is the formation and crystallization of diastereomeric salts using a chiral resolving agent. wikipedia.org | Widely applicable; can be laborious; at least half of the starting material is the undesired enantiomer. wikipedia.org |

| Chiral Chromatography | Separation based on differential interaction with a chiral stationary phase in an HPLC or GC column. nih.govmdpi.com | High separation efficiency; can be used for both analytical and preparative scales. mdpi.com |

Use of Aziridine Intermediates in Stereocontrolled Synthesis

Aziridines, as strained three-membered nitrogen-containing heterocycles, are valuable intermediates in organic synthesis for the stereocontrolled preparation of amine-containing molecules. nih.gov The ring-opening of aziridines is a powerful strategy for installing functionality with precise stereochemical control. nih.govwisc.edumdpi.com

In the context of N-Cbz-ACPC synthesis, a Cbz-protected aziridine fused to a cyclopentane ring system serves as a key intermediate. wisc.edu The inherent strain of the aziridine ring facilitates nucleophilic attack, leading to regioselective and stereoselective ring-opening. This process allows for the controlled introduction of substituents. wisc.eduiupac.org

For example, a Cbz-aziridine intermediate can be subjected to ring-opening with a cyanide nucleophile. wisc.edu This reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon center attacked by the nucleophile. This stereospecificity is crucial for controlling the final stereochemistry of the 3-aminocyclopentanecarboxylic acid derivative. The resulting nitrile can then be further transformed, for instance, by reduction to an amine, to access different side-chain functionalities. wisc.edu This strategy showcases the utility of aziridines in converting readily available starting materials into complex, stereochemically defined amino acids. nih.gov

| Intermediate | Reaction | Outcome | Stereochemical Control |

| Cbz-aziridine | Ring-opening with KCN/NH4Cl | Introduces a cyano group | SN2-type reaction leads to inversion of stereochemistry at the site of attack, providing high stereocontrol. wisc.edumdpi.com |

| Cbz-aziridine | Ring-opening with other nucleophiles | Access to diverse functionalized ACPC derivatives | The stereochemical outcome is dictated by the SN2 reaction pathway, making it a reliable method for stereocontrolled synthesis. nih.goviupac.org |

Protecting Group Manipulation and Orthogonal Deprotection Strategies

Hydrogenolytic Deprotection of the Cbz Group

The carboxybenzyl (Cbz) group is a widely used protecting group for amines, particularly in peptide synthesis. total-synthesis.commasterorganicchemistry.com Its removal is most commonly achieved through catalytic hydrogenolysis. total-synthesis.comorganic-chemistry.org This deprotection method is highly efficient and proceeds under mild conditions. total-synthesis.com

The standard procedure involves treating the Cbz-protected amine with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on activated carbon (Pd/C). total-synthesis.comresearchgate.net The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature and atmospheric pressure. The mechanism involves the reductive cleavage of the benzylic carbon-oxygen bond. total-synthesis.com This process liberates the free amine, along with toluene (B28343) and carbon dioxide as byproducts. total-synthesis.com Transfer hydrogenation, using hydrogen donors like ammonium formate (B1220265) (HCONH₄) instead of H₂ gas, can also be employed. researchgate.net

| Reagents | Conditions | Products | Key Features |

| H₂, Pd/C | Methanol or Ethanol, Room Temp, ~1 atm | Free Amine, Toluene, CO₂ | Mild conditions, high yield, clean reaction. total-synthesis.comresearchgate.net |

| HCONH₄, Pd/C | Micellar medium (e.g., TPGS-750-M) | Free Amine, Toluene, CO₂ | Avoids the use of flammable H₂ gas; can be performed in aqueous media. researchgate.net |

Photoredox N-Arylation for Cbz-Protected Amines

Recent advancements in synthetic methodology have enabled the N-arylation of Cbz-protected amines under mild conditions using nickel/photoredox dual catalysis. organic-chemistry.orgorganic-chemistry.org This method provides a valuable alternative to traditional palladium-catalyzed Buchwald-Hartwig reactions for forming C-N bonds. organic-chemistry.org

The reaction typically involves a nickel catalyst, a photoredox catalyst (like an iridium or organic dye), and a light source (e.g., blue LEDs) at room temperature. nih.govnih.gov This dual catalytic system can activate aryl electrophiles (such as aryl halides) and the Cbz-protected amine to form a wide variety of N-aryl carbamate (B1207046) products. organic-chemistry.orgorganic-chemistry.org The mild reaction conditions tolerate a broad range of functional groups, making it suitable for the late-stage functionalization of complex molecules. nih.govresearchgate.net The process is believed to involve the photoinduced oxidation of a Ni(II) intermediate, which facilitates the challenging C-N reductive elimination step. nih.gov This strategy has been successfully applied to various Cbz- and Boc-protected amines. organic-chemistry.orgorganic-chemistry.org

Comparison with Boc-Protected Aminocyclopentanecarboxylic Acid (N-Boc-ACPC)

| Protecting Group | Structure | Stability |

| Cbz (Carboxybenzyl) | Benzyl-O-(C=O)- | Stable to acidic and basic conditions. total-synthesis.com |

| Boc (tert-Butyloxycarbonyl) | (CH₃)₃C-O-(C=O)- | Stable to basic and hydrogenolytic conditions. organic-chemistry.org |

The primary distinction between the Boc and Cbz protecting groups is their cleavage mechanism, which forms the basis of their orthogonal nature in synthesis. masterorganicchemistry.com

The Boc group is highly sensitive to acid. seplite.com It is readily cleaved under anhydrous acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. seplite.comnih.gov The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched, leading to the release of isobutylene (B52900) and carbon dioxide, and the formation of the ammonium salt of the free amine. organic-chemistry.org

In contrast, the Cbz group is generally stable to acidic conditions, although it can be cleaved by very harsh acids like HBr in acetic acid or liquid HF. total-synthesis.comiris-biotech.detdcommons.org Its primary method of removal is catalytic hydrogenolysis, as described previously. total-synthesis.com This process is completely orthogonal to the acid-labile cleavage of the Boc group.

This orthogonality is a cornerstone of modern peptide synthesis and complex molecule construction. masterorganicchemistry.comnih.gov A synthetic intermediate bearing both a Boc-protected amine and a Cbz-protected amine can be deprotected selectively. For example, treatment with TFA will remove the Boc group while leaving the Cbz group intact. iris-biotech.depeptide.com Subsequently, the Cbz group can be removed by hydrogenation without affecting other parts of the molecule that might be sensitive to acid. total-synthesis.com This selective deprotection allows for precise, stepwise modifications at different amino groups within the same molecule. masterorganicchemistry.com

| Protecting Group | Deprotection Reagent | Mechanism | Orthogonality |

| Boc | Trifluoroacetic Acid (TFA) | Acid-catalyzed elimination | Orthogonal to Cbz; Boc is removed, Cbz is stable. iris-biotech.denih.gov |

| Cbz | H₂ / Pd/C | Catalytic Hydrogenolysis | Orthogonal to Boc; Cbz is removed, Boc is stable. total-synthesis.comorganic-chemistry.org |

Implications for Multi-Step Syntheses

This compound serves as a pivotal chiral building block in the multi-step synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. Its utility stems from a combination of its rigid cyclopentane scaffold, the stereochemical information it imparts, and the orthogonal reactivity of its two functional groups, which are strategically managed by the carbobenzyloxy (Cbz) protecting group.

The primary role of the Cbz group is to mask the nucleophilicity of the amine functionality, thereby allowing for selective chemical transformations to be performed on the carboxylic acid moiety. organic-chemistry.orgresearchgate.net This protective group is stable under a variety of reaction conditions, yet it can be readily removed at a desired stage in the synthesis, most commonly through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst). numberanalytics.commasterorganicchemistry.com This strategic protection and deprotection is fundamental in linear or convergent synthetic plans, such as in the construction of peptides or peptidomimetics where sequential bond formation is required. jocpr.comnih.gov

The cyclopentane ring provides a conformationally constrained framework. In multi-step syntheses for drug discovery, incorporating such a rigid scaffold can be advantageous for optimizing the binding affinity of a molecule to its biological target. The stereochemistry of the amino and carboxyl groups on this ring is crucial for defining the spatial arrangement of subsequent functionalities added during the synthesis. researchgate.net

Once the Cbz group is in place, the carboxylic acid can undergo a range of transformations. For instance, it can be activated and coupled with amines to form amide bonds, a key step in the synthesis of numerous pharmaceuticals. organic-chemistry.org Alternatively, it can be converted into esters or reduced to an alcohol, providing further points for molecular elaboration.

After the desired modifications involving the carboxylic acid are complete, the Cbz group can be removed to liberate the amine. This newly revealed primary or secondary amine becomes a handle for further functionalization. A notable transformation is the Ni(II)-catalyzed photoredox N-arylation, which allows for the coupling of the amine with various aryl electrophiles under mild conditions. organic-chemistry.org This method offers an alternative to more traditional palladium-catalyzed cross-coupling reactions. organic-chemistry.org

The following tables summarize the strategic role and transformations of this compound in the context of multi-step syntheses.

Table 1: Strategic Utility of this compound in Synthesis

| Feature | Implication in Multi-Step Synthesis |

| Cbz Protecting Group | Allows for selective reactions at the carboxylic acid terminus. Stable to a wide range of reagents. Enables orthogonal protection strategies. organic-chemistry.orgnumberanalytics.com |

| Chiral Cyclopentane Core | Provides a rigid, conformationally restricted scaffold, which is valuable in drug design for pre-organizing pharmacophores. researchgate.net |

| Bifunctional Nature | The protected amine and the carboxylic acid serve as versatile handles for sequential chemical modifications and the construction of larger, more complex molecules. |

Table 2: Key Chemical Transformations in Multi-Step Syntheses

| Functional Group | Reaction Type | Reagents/Conditions | Result |

| Carboxylic Acid | Amide Coupling | Activating agents (e.g., HATU, methanesulfonyl chloride), Aryl or Alkyl Amine | Formation of amide bond, extending the molecular chain. nih.govorganic-chemistry.org |

| Amine (Cbz-protected) | Deprotection | H₂, Pd/C (Catalytic Hydrogenation) | Removal of Cbz group to yield the free amine. numberanalytics.commasterorganicchemistry.com |

| Amine (Cbz-protected) | N-Arylation | Aryl electrophile, Ni(II) catalyst, visible light (Photoredox Catalysis) | Forms an N-aryl bond directly from the protected amine. organic-chemistry.org |

| Free Amine (Post-Deprotection) | Acylation / Sulfonylation | Acyl chlorides, Sulfonyl chlorides, Base | Introduction of new functional groups onto the nitrogen atom. |

| Free Amine (Post-Deprotection) | Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-alkylation of the amine, building molecular complexity. |

Conformational Analysis and Structural Studies of N Cbz 3 Aminocyclopentanecarboxylic Acid and Its Derivatives

Conformational Preferences of Cyclopentane (B165970) Ring Systems

Unlike the planar representation often used in two-dimensional drawings, the cyclopentane ring is not flat. A planar conformation is destabilized by significant torsional strain (also known as eclipsing strain) from the ten fully eclipsed carbon-hydrogen bonds, which would amount to approximately 40 kJ/mol. lumenlearning.commaricopa.edu To alleviate this strain, the ring puckers into non-planar conformations. lumenlearning.com The two most recognized low-energy conformations are the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry). ic.ac.uk In the envelope form, one carbon atom is out of the plane of the other four, while in the half-chair, two adjacent carbons are displaced on opposite sides of the plane formed by the other three. dalalinstitute.com The energy difference between these forms is minimal, with the envelope being slightly lower in energy, leading to a rapid interconversion between them in unsubstituted cyclopentane. stackexchange.com

Steric Constraints and Conformational Rigidity

The puckering of the cyclopentane ring introduces a degree of conformational rigidity not present in its acyclic counterparts. youtube.com While rotation around carbon-carbon bonds is possible, it is significantly restricted compared to open-chain alkanes because the atoms remain tethered in a cyclic structure. libretexts.org This restricted rotation means that cyclopentane and its derivatives have more well-defined shapes. libretexts.org The primary destabilizing factors in cycloalkanes are angle strain and torsional strain. masterorganicchemistry.comchemistrysteps.com In cyclopentane, the internal bond angles of a regular pentagon are 108°, which is very close to the ideal tetrahedral angle of 109.5°, resulting in minimal angle strain. lumenlearning.comlibretexts.org The main source of instability in a planar structure is torsional strain from eclipsing interactions. masterorganicchemistry.com The adoption of puckered conformations like the envelope and half-chair significantly reduces this torsional strain by staggering some of the C-H bonds, although some eclipsing interactions remain. lumenlearning.comlibretexts.org This inherent puckering and the energy barrier to flattening the ring confer a level of structural rigidity.

Influence of Substituents on Ring Conformation

The introduction of substituents onto the cyclopentane ring, such as the N-Cbz (carbobenzyloxy) and carboxylic acid groups in N-Cbz-3-aminocyclopentanecarboxylic acid, has a profound influence on the ring's conformational equilibrium. A single substituent can make the envelope conformation more favorable, creating a more dominant conformation. stackexchange.com The stability of a given conformation is determined by a delicate balance of interactions, and the size and steric bulk of the substituent play a major role. researchgate.netacs.org

Substituents will preferentially occupy positions that minimize steric hindrance. In the puckered conformations, substituents can be oriented in pseudo-axial or pseudo-equatorial positions. Generally, bulky substituents favor the equatorial position to avoid steric clashes with other atoms on the ring. researchgate.net For this compound, the relative orientation (cis or trans) of the amino and carboxyl groups, along with the bulky Cbz protecting group, will lock the ring into a more specific, favored conformation to minimize these steric interactions. This conformational restriction is a key feature exploited in the design of structured peptides, as it imparts a predictable three-dimensional shape to the molecule. nih.gov

Table 1: Energetics of Cyclopentane Conformations

| Conformation | Relative Energy (kcal/mol) | Source of Strain |

|---|---|---|

| Planar | ~5-10 | High Torsional Strain |

| Envelope (C_s) | 0 | Reduced Torsional Strain, Minor Angle Strain |

Spectroscopic Techniques in Conformational Elucidation

Determining the precise three-dimensional structure and conformational preferences of this compound and its derivatives in solution requires sophisticated analytical methods. Spectroscopic techniques, particularly Circular Dichroism and Nuclear Magnetic Resonance, are indispensable tools for this purpose.

Circular Dichroism (CD) Spectroscopy in β-Peptide Foldamer Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of chiral molecules, including peptides and their mimics (foldamers). nih.gov It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the molecule's three-dimensional structure. cas.cz β-peptides, which are oligomers of β-amino acids like aminocyclopentanecarboxylic acid, are known to adopt stable, well-defined secondary structures such as helices. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed three-dimensional structure and conformational dynamics of molecules in solution. researchgate.net For complex organic molecules like this compound derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment. ipb.ptnih.gov

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide initial information about the chemical environment of each atom. However, for detailed conformational analysis, more advanced techniques are required. ipb.pt Vicinal proton-proton coupling constants (³J_HH) obtained from ¹H NMR spectra are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons through the Karplus equation. This relationship allows for the determination of the relative orientation of substituents and the puckering of the cyclopentane ring. beilstein-journals.org

In complex molecules, the signals in a 1D ¹H NMR spectrum can be crowded and overlapping. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to resolve these signals and establish through-bond connectivity, helping to assign which protons belong to which part of the molecule. ipb.pt

For conformational elucidation, the Nuclear Overhauser Effect (NOE) is paramount. The NOE is a phenomenon where the magnetization of one nucleus is transferred to a nearby nucleus through space. The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it extremely sensitive to internuclear distances (typically < 5 Å). A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment reveals cross-peaks between protons that are close to each other in space, even if they are far apart in the covalent structure. acs.org By carefully analyzing the pattern and intensity of NOE signals, a set of distance restraints can be generated. These restraints are then used to build a computational model of the molecule's three-dimensional structure, confirming the ring pucker and the orientation of the substituents. acs.org

Table 2: Key Spectroscopic Data for Conformational Analysis

| Technique | Parameter | Information Derived |

|---|---|---|

| ¹H NMR | Vicinal Coupling Constants (³J_HH) | Dihedral angles (Karplus relationship), ring pucker |

| 2D NOESY | NOE Cross-Peak Intensity | Internuclear distances (< 5 Å), spatial proximity |

NMR-Based Methods for Enantiomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the enantiomeric purity of chiral molecules like this compound. Since enantiomers are spectroscopically indistinguishable under normal conditions, the use of chiral auxiliary agents is necessary to induce diastereomeric differentiation. libretexts.org These agents interact with the enantiomers to form transient diastereomeric complexes, which exhibit distinct NMR spectra, allowing for quantification of each enantiomer. libretexts.org

Common strategies involve the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.gov CSAs, such as those derived from BINOL-amino alcohols or natural products like actinomycin (B1170597) D, form non-covalent diastereomeric complexes with the analyte. nih.govrsc.org This interaction leads to chemical shift non-equivalence (ΔΔδ) between the signals of the two enantiomers in the ¹H NMR spectrum, enabling the determination of enantiomeric excess (ee). rsc.orgfrontiersin.org For carboxylic acids, the protons alpha to the carbonyl group are often well-resolved, providing a clear window for integration and ee calculation. rsc.org The magnitude of the chemical shift difference can be influenced by the solvent, with deuterated chloroform (B151607) (CDCl₃) and benzene-d₆ (C₆D₆) being commonly used. semmelweis.hu

Alternatively, chiral derivatizing agents react with the enantiomers to form stable diastereomers, which can then be analyzed by NMR. While this method can provide excellent spectral separation, it requires an additional reaction step and purification, which can be time-consuming. semmelweis.hu

The selection of the appropriate chiral auxiliary and experimental conditions, including solvent and temperature, is crucial for achieving optimal enantiodiscrimination. semmelweis.hu Validation of these NMR methods often involves comparison with data from chiral High-Performance Liquid Chromatography (HPLC).

Table 1: NMR Methods for Enantiomeric Purity Assessment

| Method | Agent Type | Principle | Advantages | Key Considerations |

| Chiral Solvating Agents (CSAs) | e.g., BINOL-derivatives, Pirkle's alcohol | Forms transient, non-covalent diastereomeric complexes in situ. frontiersin.orgsemmelweis.hu | Fast, no derivatization required, non-destructive. semmelweis.hu | Requires careful selection of CSA and solvent; Δδ values can be small. semmelweis.hu |

| Chiral Derivatizing Agents (CDAs) | e.g., Mosher's acid | Forms stable covalent diastereomers. | Often results in large, easily quantifiable signal separation. | Requires chemical reaction and purification steps. semmelweis.hu |

| Lanthanide Shift Reagents (LSRs) | Chiral lanthanide complexes | Induces large chemical shift differences through coordination. frontiersin.org | Can produce significant spectral dispersion. | Can cause line broadening; complex-analyte stoichiometry is important. |

Computational Approaches to Conformational Analysis

Computational chemistry provides invaluable insights into the three-dimensional structures and conformational landscapes of molecules like this compound and its derivatives. These methods complement experimental data and aid in the rational design of new molecules with specific properties.

Molecular Docking and Correlation with Stereochemistry

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. laurinpublishers.com In the context of this compound derivatives, docking is employed to understand their interactions with biological targets, such as enzymes or receptors. nih.govekb.eg The stereochemistry of the ligand is a critical factor influencing these interactions.

The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function, which estimates the binding energy (often in kcal/mol). nih.govmdpi.com The results can reveal key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. mdpi.com

Studies have shown that different stereoisomers of a compound can adopt distinct binding poses and exhibit significantly different binding affinities for the same target. laurinpublishers.com This correlation is fundamental in drug design, where often only one enantiomer is biologically active. For derivatives of this compound, the constrained cyclopentane ring dictates the spatial arrangement of the amino and carboxylic acid groups, which in turn governs how the molecule fits into a binding pocket and interacts with specific amino acid residues. nih.gov

Table 2: Representative Molecular Docking Results

| Ligand Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Stereochemical Implication |

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivative | α-amylase | -7.43 | Trp59, Tyr62, Asp197, His299 nih.gov | Specific stereoisomer shows optimal fit and inhibitory activity. nih.gov |

| Pyrrolidine-3-carboxylic acid derivative | Antimicrobial Target | Not Specified | Not Specified | Stereochemistry influences the orientation in the active site, affecting antimicrobial efficacy. nih.govresearchgate.net |

| Pyrazole derivative | Cyclooxygenase-2 (COX-2) | -8.5 | Arg513, Tyr385, Ser530 | The spatial arrangement of substituents dictated by the core stereochemistry enhances binding affinity. |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to determine the conformational preferences, geometric parameters, and relative energies of different conformers of molecules like this compound. nih.govresearchgate.net

DFT calculations, often using basis sets like 6-31G(d,p) or 6-311+G(d,p) with functionals such as B3LYP, can accurately predict molecular geometries, vibrational frequencies, and thermodynamic properties. nih.govnih.govresearchgate.net For flexible molecules, a potential energy surface (PES) scan can be performed by systematically changing specific dihedral angles to identify the most stable, low-energy conformers. researchgate.net

Table 3: DFT Calculation Parameters and Findings

| Parameter | Method/Basis Set | Finding | Reference |

| Optimized Geometry | B3LYP/6-31G(d,p) | Provides bond lengths, bond angles, and dihedral angles of the most stable conformer. nih.gov | nih.gov |

| Relative Stability of Isomers | B3LYP/6-31G(d,p) | Calculation of energetic and thermodynamic parameters to determine the relative stability of different stereoisomers or conformers. nih.gov | nih.gov |

| Vibrational Frequencies | B3LYP/6-311+G(d,p) | Simulation of IR spectra that can be compared with experimental data for structural confirmation. researchgate.net | researchgate.net |

| Conformational Search | DFT methods in solution | Identification of preferred conformers and their relative populations in different solvents. d-nb.info | d-nb.info |

Modeling of Helical Structures in Foldamers

Foldamers are oligomers of non-natural amino acids that adopt well-defined, predictable secondary structures, similar to peptides and proteins. d-nb.infowisc.edu this compound and its analogs, particularly those with a trans-configuration on the cyclopentane ring, are valuable building blocks for designing foldamers that form stable helical structures. wisc.edu

Computational modeling, primarily using DFT methods, is essential for predicting and understanding the conformational preferences of these oligomers. d-nb.infonih.gov These studies investigate how the constrained cyclic backbone of the amino acid monomer directs the folding of the entire oligomer chain. d-nb.infowisc.edu Key factors influencing the resulting helical structure include the length of the oligomer, the stereochemistry of the monomer units, and the solvent environment. d-nb.inforesearchgate.net

For example, computational studies on oligomers of a related ε-amino acid with a cyclopentane substituent have shown a preference for a left-handed H₁₆ helical structure, where the number denotes the atoms in the hydrogen-bonded ring. d-nb.infonih.govnih.gov These calculations can predict helical parameters such as the rise per residue and the number of residues per turn. d-nb.infonih.gov The stability of these helices is often attributed to a network of intramolecular hydrogen bonds, which can be identified and characterized through the modeling. d-nb.infonih.gov Such predictive power is crucial for designing novel foldamers with specific shapes and functions. nih.gov

Table 4: Computational Modeling of Cyclopentane-Based Foldamers

| Oligomer | Computational Method | Predicted Secondary Structure | Key Stabilizing Interaction | Solvent Effect |

| Oligomers of 2-((1R,3S)-3-(aminomethyl)cyclopentyl)acetic acid | DFT in chloroform and water | Left-handed H₁₆ helix d-nb.inforesearchgate.netnih.govnih.govdoaj.org | C₁₆ Hydrogen bonds nih.gov | The H₁₆ helix is the most preferred structure in both chloroform and water. d-nb.inforesearchgate.netnih.govnih.govdoaj.org |

| Oligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) | Not specified (inferred from experimental data) | 12-Helix wisc.edu | 12-membered ring hydrogen bonds wisc.edu | CD spectra in methanol (B129727) suggest cooperative helix formation. wisc.edu |

Applications in Peptide and Peptidomimetic Synthesis

N-Cbz-3-aminocyclopentanecarboxylic Acid as a Chiral Building Block

This compound serves as a fundamental chiral building block in organic synthesis, particularly for constructing peptides and peptidomimetics. The defining features of this compound are its cyclopentane (B165970) ring, which introduces conformational rigidity, and the carbobenzyloxy (Cbz) group. The Cbz group acts as a protecting moiety for the amine functionality, preventing unwanted reactions during peptide synthesis, while the carboxylic acid group allows for its incorporation into peptide chains via amide bond formation. organic-chemistry.org This combination makes it a valuable precursor for creating complex molecular architectures designed to interact with biological targets. The chiral nature of the molecule is crucial for synthesizing stereochemically pure peptides, which is essential for their biological activity.

The utility of such chiral building blocks is well-established in the development of peptidomimetics, compounds that mimic the structure and function of natural peptides but often possess improved pharmacological properties. mdpi.comresearchgate.net The defined stereochemistry and constrained structure of this compound allow chemists to exert precise control over the final conformation of the synthetic peptide. nih.gov

Incorporation into β-Peptides and Foldamers

Foldamers are oligomers that adopt well-defined, predictable secondary structures in solution, similar to proteins. nih.govwisc.edu this compound and its derivatives are particularly important in the synthesis of β-peptides, a class of foldamers constructed from β-amino acids. The incorporation of cyclic β-amino acids like aminocyclopentanecarboxylic acid (ACPC) is a successful strategy for creating β-peptides with stable, folded conformations. nih.govwisc.edu

The constrained five-membered ring of the ACPC residue reduces the conformational flexibility of the peptide backbone. wisc.eduresearchgate.net This pre-organization of the backbone structure is a key principle in foldamer chemistry, promoting the formation of specific, stable secondary structures that would otherwise be transient or non-existent in more flexible, linear peptides. nih.govresearchgate.net

The cyclopentane core of this compound is highly advantageous for creating conformationally restricted peptides. Conformational restriction is a widely used strategy in drug design to enhance the biological activity and selectivity of peptides. nih.govnih.gov By limiting the number of accessible conformations, these modified peptides can be "locked" into a bioactive shape that is optimal for binding to a specific biological target, such as a receptor or enzyme. nih.gov

This approach addresses a key challenge in using natural peptides as drugs: their inherent flexibility, which often leads to poor receptor selectivity and susceptibility to enzymatic degradation. The incorporation of rigid units like ACPC results in peptidomimetics with improved pharmacodynamic and pharmacokinetic profiles. researchgate.net

Table 1: Properties Conferred by Conformational Restriction

| Property Enhanced | Rationale | Reference |

| Receptor Selectivity | The rigid structure fits a specific receptor type, reducing off-target binding. | nih.gov |

| Bioactivity | The peptide is pre-organized into its bioactive conformation, reducing the entropic penalty of binding. | nih.gov |

| Metabolic Stability | The unnatural amino acid backbone is less recognizable by proteases, increasing in vivo half-life. | nih.gov |

One of the most significant outcomes of incorporating ACPC residues into β-peptides is the formation of stable helical secondary structures. Research has shown that oligomers of trans-ACPC residues reliably form a specific type of helix known as the 12-helix. wisc.edu This structure is defined by a repeating pattern of hydrogen bonds between the carbonyl oxygen of one residue and the amide proton three residues down the chain (an i, i+3 hydrogen bond). nih.gov The five-membered ring constraint of the ACPC residue is a primary driver for the adoption of this specific helical fold. wisc.edunih.gov

The 12-helix is an unprecedented secondary structure unique to β-peptides and is distinct from the helices found in proteins. wisc.edu While the 12-helix is a hallmark of ACPC-containing β-peptides, the principles of conformational constraint can also be applied to stabilize other helical forms, such as the 3₁₀-helix. The 3₁₀-helix, also characterized by i, i+3 hydrogen bonds, is the third most common secondary structure in natural proteins. explorationpub.comwikipedia.org It is a more tightly wound and elongated helix compared to the classic α-helix. nih.gov The incorporation of conformationally constrained residues can favor the formation of 3₁₀-helices by restricting the peptide backbone's torsional angles to values compatible with this structure. explorationpub.com

Table 2: Comparison of Helical Structures

| Helix Type | Defining Hydrogen Bond | Residues per Turn | Key Promoting Residue | Reference |

| 12-Helix | C=O(i)···H-N(i+3) | ~2.5 - 3 | trans-ACPC | wisc.edunih.gov |

| 3₁₀-Helix | C=O(i)···H-N(i+3) | 3.0 | Constrained amino acids (e.g., Aib) | explorationpub.comwikipedia.org |

| α-Helix | C=O(i)···H-N(i+4) | 3.6 | Alanine, Leucine | nih.gov |

The Cbz protecting group on this compound contributes to the chemical stability of the monomer during synthesis. More significantly, the incorporation of the ACPC residue into a peptide chain has a profound impact on the resulting molecule's conformational stability and folding properties. nih.gov The rigidity of the cyclic structure reduces the entropic cost of folding, making the formation of ordered structures a more favorable process. nih.gov

Studies on trans-ACPC oligomers have shown that the formation of the 12-helix is a cooperative process; as the chain lengthens, the helical structure becomes more stable and well-defined. wisc.edu This high propensity for folding into a specific conformation is a key attribute of foldamers and is directly linked to the constrained nature of the ACPC building block. nih.govnih.gov This enhanced stability extends to proteolytic resistance, as the unnatural β-amino acid backbone is a poor substrate for proteases that typically degrade natural α-peptides, thus increasing the peptide's potential for therapeutic use. nih.govnih.gov

Role in Protein-Protein Interaction Studies

This compound and its derivatives are valuable tools for studying and modulating protein-protein interactions (PPIs). PPIs are fundamental to most biological processes, and their dysregulation is often associated with disease, making them attractive therapeutic targets. nih.gov However, the large, flat interfaces involved in PPIs are notoriously difficult to target with small molecules.

Peptides and peptidomimetics synthesized from building blocks like ACPC offer a solution. These molecules can be designed to mimic the secondary structures, such as α-helices, that are commonly found at PPI interfaces. nih.gov By creating stable, helical foldamers that present the correct arrangement of side chains for binding, researchers can develop potent and specific inhibitors of PPIs. nih.gov

A notable example is the design of α/β-peptide foldamers containing trans-ACPC residues to mimic BH3 domain peptides. These foldamers adopt a stable helical structure and successfully bind to the anti-apoptotic protein Bcl-xL, a key regulator of cell death, demonstrating the potential of this approach to create novel therapeutics by disrupting disease-relevant PPIs. nih.gov The ACPC residues in these foldamers make critical contacts within the binding groove of the target protein, highlighting the direct role of this constrained building block in mediating the interaction. nih.gov

Medicinal Chemistry and Biological Activity of N Cbz 3 Aminocyclopentanecarboxylic Acid Derivatives

N-Cbz-3-aminocyclopentanecarboxylic Acid as a Synthetic Intermediate for Pharmaceuticals

This compound serves as a crucial chiral building block in the field of organic synthesis and medicinal chemistry. Its structure, featuring a cyclopentane (B165970) backbone, a carbobenzyloxy (Cbz) protected amine, and a carboxylic acid group, makes it a versatile intermediate for creating more complex molecules. In pharmaceutical development, it is primarily utilized in the synthesis of peptides, peptidomimetics, and other organic compounds designed to interact with biological targets. The constrained cyclopentane ring introduces a degree of conformational rigidity, which can be advantageous in designing drugs that fit precisely into the binding sites of specific enzymes or receptors. This compound is instrumental in the development of drugs, particularly in areas like neuropharmacology and cancer research. Its use as an intermediate allows for the systematic modification of its structure to explore structure-activity relationships, a key process in drug discovery. medchemexpress.com

Modulation and Inhibition of Enzymes

Derivatives of this compound have been identified as potential modulators and inhibitors of various enzymes. The mechanism of action often involves the compound binding to critical sites on an enzyme, thereby altering its activity. This inhibitory potential is a cornerstone of its application in drug development, as many diseases involve the malfunctioning of specific enzymes. For example, studies have shown that derivatives of this compound can effectively inhibit certain enzymes that are implicated in the progression of cancer. The ability to modulate enzyme function makes these compounds valuable tools for studying protein-protein interactions and biological pathways.

The inhibitory action of this compound derivatives is achieved through their interaction with an enzyme's active or allosteric sites. The active site is the region of an enzyme where substrate molecules bind and undergo a chemical reaction. By occupying this site, an inhibitor can prevent the natural substrate from binding, thus blocking the enzyme's function. Allosteric sites are other locations on the enzyme where a molecule can bind to change the enzyme's shape and, consequently, its activity. The binding of a modulator to an allosteric site can either enhance or inhibit the enzyme's function. The specific three-dimensional structure of this compound derivatives can be tailored to achieve selective binding to the desired site on a target enzyme.

Table 1: Comparative Analysis of N-Cbz-3-ACPC and Related Compounds

| Compound | Key Structural Feature | Stability | Primary Application |

| This compound | Contains Cbz protecting group | High | Enzyme inhibitor/modulator |

| N-Boc-3-Aminocyclopentanecarboxylic Acid | Contains Boc protecting group | Moderate | Similar applications in synthesis |

| Cis/Trans-3-Aminocyclopentanecarboxylic Acid | Lacks a protecting group | Low | More reactive, less stable intermediate |

Neuropharmacological Applications

Investigations into this compound and its analogs have revealed significant potential for neuropharmacological applications. The unique structural properties of these compounds make them suitable candidates for developing agents that target the central nervous system. chemimpex.comchemimpex.com Research has particularly focused on their ability to interact with specific receptors and their potential role in addressing complex neurological conditions.

Compounds structurally similar to this compound have shown promise in targeting neuropeptide receptors. Neuropeptides are signaling molecules in the brain that are involved in a wide range of physiological functions. nih.gov Their receptors are important targets for drug development. For instance, analogues of neuropeptide Y incorporating cyclic amino acids have been studied for their selectivity for specific neuropeptide Y receptors, such as the Y1 receptor. nih.gov The development of molecules that can selectively bind to these receptors opens up possibilities for creating targeted therapies for various neurological and psychiatric disorders.

The ability to target specific neural pathways has led to research into the potential of this compound derivatives for treating neurodegenerative diseases. chemimpex.com Conditions such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuron structure and function. nih.govmdpi.com By modulating the activity of specific enzymes or receptors within the central nervous system, there is potential to influence the underlying pathology of these diseases. Investigations into related compounds suggest a possible role in developing neuroprotective agents. chemimpex.com

Table 2: Research Findings on Neuropharmacological Potential

| Application Area | Research Focus | Findings/Potential |

| Neuropeptide Receptor Targeting | Developing selective ligands for neuropeptide receptors. | Compounds with similar cyclic amino acid structures show potential for targeting specific receptors, like the neuropeptide Y-Y1 receptor. nih.gov |

| Neurodegenerative Diseases | Investigating neuroprotective effects and modulation of disease-related pathways. | Derivatives are being explored for their potential in treating conditions like Alzheimer's and Parkinson's disease. chemimpex.com |

Antimicrobial Activity of Cyclopentane Amino Acid Derivatives

Research into the biological activity of cyclopentane amino acid derivatives has revealed their potential as antimicrobial agents. The inherent structural features of the cyclopentane ring, when incorporated into an amino acid scaffold, provide a unique three-dimensional arrangement that can be exploited for targeted interactions with microbial machinery. Modifications to the core structure of these compounds are being investigated to enhance their antimicrobial properties. The exploration of these derivatives is part of a broader effort to discover and develop new classes of antibiotics to address the growing challenge of infectious diseases.

A significant focus within the study of cyclopentane amino acid derivatives is their potential efficacy against resistant bacterial strains. Research indicates that specific structural modifications to these molecules can improve their activity against bacteria that have developed resistance to conventional antibiotics. This line of investigation is crucial in the ongoing search for novel therapeutic agents capable of overcoming established resistance mechanisms.

Exploration in Cancer Research

Derivatives of this compound and related cyclopentane structures are of significant interest in the field of oncology. Studies have shown that certain derivatives can effectively inhibit specific enzymes that are involved in the progression of cancer, highlighting their potential as therapeutic agents.

One area of research involves the synthesis and evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as antiproliferative agents. nih.gov In one study, a particularly promising compound, designated 6k, demonstrated significant antiproliferative activity against four human cancer cell lines: HCT-116 (colon cancer), HeLa (cervical cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer). nih.gov The mechanism of action for compound 6k was found to involve the induction of cell cycle arrest at the G2/M phase in a concentration-dependent manner. nih.gov These preliminary findings suggest that such cyclopentyl derivatives could serve as valuable scaffolds for developing new and highly potent cancer therapies. nih.gov

The antiproliferative efficacy of compound 6k is detailed in the table below.

| Cell Line | Cancer Type | IC₅₀ (μM) |

| HCT-116 | Colon Carcinoma | 3.29 |

| HeLa | Cervical Carcinoma | 6.75 |

| HT-29 | Colon Adenocarcinoma | 7.56 |

| MDA-MB-231 | Breast Adenocarcinoma | 10.30 |

| Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov |

Further research into other related structures, such as cyclopentenone derivatives, has also shown potential against lung and colon carcinoma cell lines, reinforcing the value of the cyclopentane scaffold in the design of novel anticancer agents.

Future Directions and Research Perspectives

Advanced Design of Conformationally Constrained Peptidomimetics

The intrinsic structural rigidity of N-Cbz-3-aminocyclopentanecarboxylic acid makes it an exemplary building block for the advanced design of conformationally constrained peptidomimetics. By incorporating this cyclic amino acid into peptide sequences, researchers can induce specific secondary structures, such as β-turns and helices, which are often crucial for biological recognition and activity. This conformational restriction can lead to peptidomimetics with increased receptor affinity, selectivity, and resistance to enzymatic degradation compared to their more flexible natural counterparts.

Future design strategies will likely focus on the stereospecific synthesis of various isomers of this compound to finely tune the spatial orientation of pendant functional groups. This will enable the precise mimicry of the side-chain displays of natural amino acids in key pharmacophoric motifs. The exploration of di- and tri-substituted cyclopentane (B165970) rings will further expand the accessible conformational space, allowing for the creation of highly tailored peptidomimetic scaffolds.

Table 1: Comparison of Natural Amino Acid Side-Chain Flexibility vs. Constrained Cyclopentane Analogs

| Feature | Natural Amino Acids (e.g., Leucine, Phenylalanine) | Peptidomimetics with this compound |

| Conformational Freedom | High degree of rotational freedom in the side chain. | Restricted side-chain orientation due to the cyclic backbone. |

| Receptor Binding | Can adopt multiple conformations, potentially leading to off-target effects. | Pre-organized conformation can enhance binding affinity and selectivity for the target receptor. |

| Enzymatic Stability | Susceptible to degradation by proteases. | Increased resistance to enzymatic cleavage due to the non-natural backbone. |

| Bioavailability | Often poor due to rapid metabolism and clearance. | Improved pharmacokinetic properties are a key objective of incorporating this scaffold. |

Exploration of Novel Biological Targets and Therapeutic Areas

While the initial applications of conformationally constrained amino acids have been in areas such as oncology and infectious diseases, the unique properties of this compound open doors to a broader range of therapeutic targets. The ability to create stable, well-defined secondary structures is particularly relevant for targeting protein-protein interactions (PPIs), which are notoriously difficult to modulate with traditional small molecules.

Future research will likely investigate the potential of peptidomimetics containing this scaffold to disrupt PPIs involved in neurodegenerative diseases, autoimmune disorders, and metabolic syndromes. For instance, designing mimics of helical peptides that mediate critical interactions in signaling pathways could lead to first-in-class therapeutics. Furthermore, the cyclopentane ring can serve as a platform for the presentation of diverse chemical functionalities, enabling the exploration of novel interactions with previously "undruggable" targets. The development of libraries of peptides incorporating this compound will be instrumental in screening for activity against a wide array of biological targets.

Development of More Efficient and Sustainable Synthetic Methodologies

The advancement of therapeutic applications for this compound is intrinsically linked to the development of efficient and sustainable methods for its synthesis. Current synthetic routes can be lengthy and may rely on harsh reagents and protecting group manipulations. Future efforts will focus on creating more streamlined and environmentally friendly synthetic strategies.

Key areas of development include:

Asymmetric Catalysis: The use of chiral catalysts to establish the desired stereochemistry of the cyclopentane ring in a single step, reducing the need for chiral resolutions or auxiliaries.

Biocatalysis: Employing enzymes to perform key transformations with high selectivity and under mild, aqueous conditions, thereby minimizing waste and energy consumption.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved safety, scalability, and efficiency compared to traditional batch methods.

Green Solvents and Reagents: Replacing hazardous solvents and reagents with more sustainable alternatives to reduce the environmental impact of the synthesis.

These advancements will not only make this compound and its derivatives more accessible for research but will also be crucial for the cost-effective and environmentally responsible production of any resulting drug candidates.

Integration of Computational and Experimental Approaches in Drug Discovery

The synergy between computational modeling and experimental validation is paramount for accelerating the drug discovery process for compounds like this compound. jddhs.comresearchgate.netjddhs.comnih.govnih.gov Computational tools can provide invaluable insights into the conformational preferences of peptides containing this constrained amino acid and predict their binding modes with biological targets.

Future research will see a deeper integration of these approaches:

Structure-Based Drug Design (SBDD): Using the crystal structures of target proteins to computationally design and dock peptidomimetics incorporating this compound, prioritizing candidates for synthesis and experimental testing. jddhs.comresearchgate.netjddhs.comnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models that correlate the structural features of these peptidomimetics with their biological activity, guiding the design of more potent and selective compounds. jddhs.comresearchgate.netjddhs.com

This iterative cycle of computational prediction followed by experimental verification will streamline the optimization of lead compounds, reducing the time and resources required to bring novel therapeutics to the clinic. The integration of artificial intelligence and machine learning algorithms will further enhance the predictive power of these computational models. jddhs.comjddhs.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-Cbz-3-aminocyclopentanecarboxylic Acid with high enantiomeric purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For cyclopentane derivatives like this compound, stereochemical outcomes depend on the choice of protecting groups (e.g., Cbz vs. Boc) and chiral auxiliaries. Analytical techniques such as chiral HPLC or NMR with chiral shift reagents should validate enantiomeric purity .

Q. How can researchers characterize the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers at pH 2–12 and monitoring degradation via LC-MS. Track the integrity of the Cbz group (prone to acid/base hydrolysis) and cyclopentane ring conformation using circular dichroism (CD) spectroscopy. Compare results to structurally related compounds like Boc-protected analogs for mechanistic insights .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. For spills, avoid direct skin/eye contact; flush with water immediately. Refer to safety data sheets (SDS) for cyclopentane-carboxylic acid analogs, which highlight risks of irritation and recommend neutralization protocols for acidic byproducts .

Advanced Research Questions

Q. How do stereochemical variations in the cyclopentane ring influence the biological activity of this compound?

- Methodological Answer : Design comparative studies using enantiomers or diastereomers of the compound. Test binding affinity to target enzymes (e.g., proteases) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with computational models (e.g., molecular docking) to correlate stereochemistry with activity .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Systematically replicate prior experiments under controlled conditions (solvent polarity, temperature). Use dynamic light scattering (DLS) to assess aggregation tendencies. Validate findings against peer-reviewed datasets, applying Cochrane systematic review principles to identify biases in methodology .

Q. How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Screen coupling reagents (e.g., HATU vs. DCC) and evaluate activation times. Monitor Fmoc-deprotection efficiency via UV-Vis spectroscopy. Compare results to Boc-protected analogs, which may exhibit different steric hindrance effects .

Data Analysis & Validation

Q. What statistical methods are appropriate for analyzing dose-response curves involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Validate assumptions (e.g., normality, homoscedasticity) via residual plots. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify outliers .

Q. How to validate the purity of this compound batches using orthogonal analytical techniques?

- Methodological Answer : Combine HPLC (for organic impurities), Karl Fischer titration (water content), and ICP-MS (trace metals). Cross-check with ¹H/¹³C NMR to confirm structural integrity and quantify residual solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.